molecular formula C17H19NO B14285034 4-Methoxy-N-(4-phenylbut-3-en-2-yl)aniline CAS No. 132554-76-8

4-Methoxy-N-(4-phenylbut-3-en-2-yl)aniline

Katalognummer: B14285034
CAS-Nummer: 132554-76-8
Molekulargewicht: 253.34 g/mol
InChI-Schlüssel: ICPJFMBCXGNJDL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Methoxy-N-(4-phenylbut-3-en-2-yl)aniline is an organic compound that features a methoxy group attached to an aniline ring, with a phenylbutenyl substituent

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-N-(4-phenylbut-3-en-2-yl)aniline typically involves the reaction of 4-methoxyaniline with 4-phenylbut-3-en-2-one under specific conditions. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The reaction parameters, such as temperature, pressure, and solvent choice, are carefully controlled to ensure efficient production .

Analyse Chemischer Reaktionen

Types of Reactions

4-Methoxy-N-(4-phenylbut-3-en-2-yl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce amine derivatives .

Wissenschaftliche Forschungsanwendungen

4-Methoxy-N-(4-phenylbut-3-en-2-yl)aniline has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-Methoxy-N-(4-phenylbut-3-en-2-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-Methoxy-N-(4-phenylbut-3-en-2-yl)aniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

132554-76-8

Molekularformel

C17H19NO

Molekulargewicht

253.34 g/mol

IUPAC-Name

4-methoxy-N-(4-phenylbut-3-en-2-yl)aniline

InChI

InChI=1S/C17H19NO/c1-14(8-9-15-6-4-3-5-7-15)18-16-10-12-17(19-2)13-11-16/h3-14,18H,1-2H3

InChI-Schlüssel

ICPJFMBCXGNJDL-UHFFFAOYSA-N

Kanonische SMILES

CC(C=CC1=CC=CC=C1)NC2=CC=C(C=C2)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.